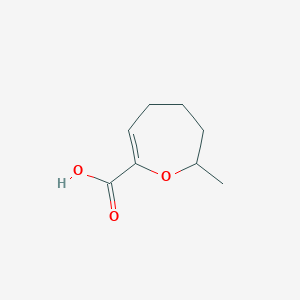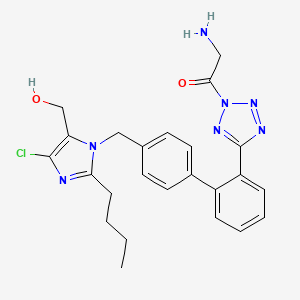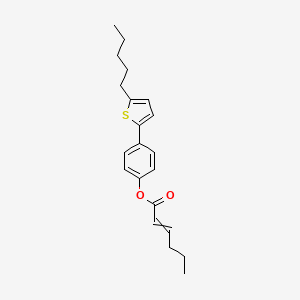
4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The thiophene ring is then functionalized with a pentyl group at the 5-position through substitution reactions.
Esterification: The phenyl group is introduced via a Suzuki-Miyaura coupling reaction, followed by esterification with hex-2-enoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) and organometallics (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound with a simple five-membered sulfur-containing ring.
2,5-Diphenylthiophene: A thiophene derivative with phenyl groups at the 2 and 5 positions.
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Another thiophene derivative with a diphenylamino group.
Uniqueness
4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate is unique due to the presence of both a pentyl group and a phenyl hex-2-enoate ester, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in materials science and pharmaceuticals .
Propriétés
Numéro CAS |
301199-27-9 |
|---|---|
Formule moléculaire |
C21H26O2S |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
[4-(5-pentylthiophen-2-yl)phenyl] hex-2-enoate |
InChI |
InChI=1S/C21H26O2S/c1-3-5-7-9-19-15-16-20(24-19)17-11-13-18(14-12-17)23-21(22)10-8-6-4-2/h8,10-16H,3-7,9H2,1-2H3 |
Clé InChI |
KRAYOSVIZFVNPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(S1)C2=CC=C(C=C2)OC(=O)C=CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


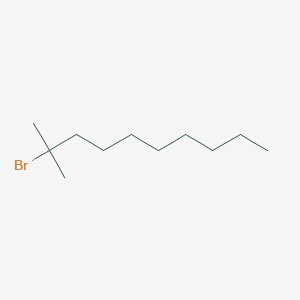
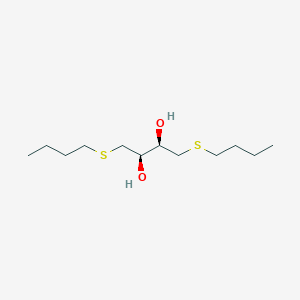
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
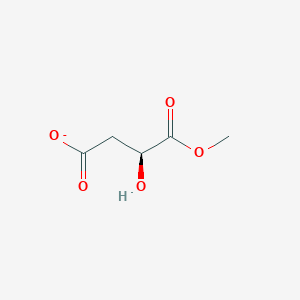

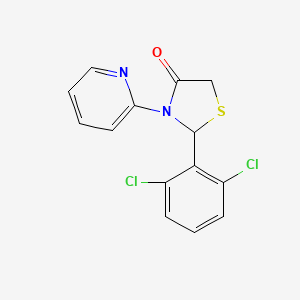
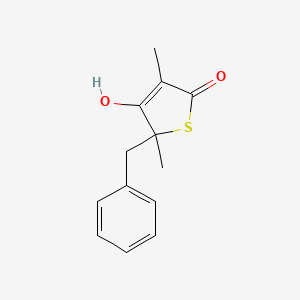
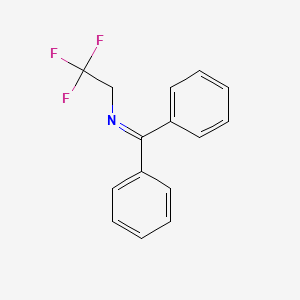
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)

![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
![2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol](/img/structure/B14247371.png)
